molecular formula C22H38O5 B1241531 (11R,16R)-misoprostol

(11R,16R)-misoprostol

货号: B1241531
分子量: 382.5 g/mol
InChI 键: OJLOPKGSLYJEMD-ULZKJYGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(11R,16R)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8R,11R,12R,16R-configuration. It is a pharmacologically inactive diastereoisomeric component of misoprostol. It is an enantiomer of an (11S,16S)-misoprostol.

化学反应分析

Synthetic Reactions

The synthesis of (11R,16R)-misoprostol involves organometallic cuprate chemistry and stereoselective coupling reactions. Key steps include:

Reaction StepReagents/ConditionsProduct/IntermediateSource
Cuprate FormationMethyl lithium, cuprous iodide, vinyl stannane (THF, -78°C)Higher-order cuprate complex
Cyclopentenone CouplingCuprate complex + protected enone (-50°C to -80°C)Protected prostaglandin intermediate
DeprotectionMethanol, pyridinium tosylateDeprotected misoprostol
  • Cuprate Formation : A higher-order cuprate reagent is synthesized by reacting methyl lithium (2.1–2.25 equivalents) with cuprous iodide and a vinyl stannane compound. Excess methyl lithium minimizes side reactions .

  • Cyclopentenone Coupling : The cuprate undergoes conjugate addition to a protected cyclopentenone (e.g., methyl 7-(3RS-tetrahydropyran-2-yloxy-5-oxocyclopent-1-ene)heptanoate) at -50°C to -80°C, forming the prostaglandin backbone .

  • Deprotection : Trimethylsilyl (TMS) or tetrahydropyranyl (THP) protecting groups are removed under acidic conditions to yield the final product .

Metabolic Reactions

This compound undergoes rapid hydrolysis and oxidation in vivo:

ReactionEnzymes/PathwayMetaboliteBioactivitySource
Ester HydrolysisEsterasesMisoprostol acid (SC-30695)Active metabolite
β-/ω-OxidationHepatic cytochrome P450Dinor/Tetranor metabolites (SC-41411)Inactive
  • Hydrolysis : The methyl ester group is cleaved to form misoprostol acid (SC-30695), the primary active metabolite .

  • Oxidation : Subsequent β- and ω-oxidation yields dinor and tetranor metabolites, which are excreted renally (64–73%) and fecally (15%) .

Purification and Stability

Chromatographic purification and stability-related reactions ensure pharmaceutical-grade quality:

ProcessConditions/ReagentsOutcomeSource
Column ChromatographySilica gel, hexane/ethyl acetate + 0.05% acetic acidRemoval of iso-misoprostol impurities
Thermal StabilityAmbient temperatureDegrades via ester hydrolysis
  • Chromatography : Addition of 0.05% acetic acid to the eluent improves separation efficiency, reducing impurities like 8-iso-misoprostol (<0.10%) and 12-iso-misoprostol (<1.0%) .

  • Stability : The ester group is susceptible to hydrolysis under acidic/basic conditions, necessitating controlled storage .

Stereochemical Integrity

The (11R,16R) configuration is preserved through stereoselective synthesis:

StrategyTechniqueOutcomeSource
Chiral Cuprate ReagentsUse of enantiopure stannanesRetention of 11R,16R configuration
Low-Temperature Coupling-80°C in THFMinimizes epimerization
  • Chiral Induction : Enantiopure vinyl stannanes ensure correct stereochemistry during cuprate formation .

Table 1: Pharmacokinetic Parameters of this compound

ParameterOral Dose (800 µg)Sublingual DoseBuccal DoseSource
Half-life (h)1.04 ± 0.510.85 ± 0.120.84 ± 0.13
Protein Binding (%)<9081–89 (metabolite)
Clearance13.2 L/h

Table 2: Impurity Specifications in Final Product

ImpurityUSP Limit (%)PhEur Limit (%)Source
8-iso-misoprostol<0.10<0.10
12-iso-misoprostol<1.0<1.0

常见问题

Basic Research Questions

Q. How should randomized controlled trials (RCTs) evaluating (11R,16R)-misoprostol’s efficacy in postpartum hemorrhage (PPH) be designed to ensure validity?

  • Methodological Answer : RCTs should include stratified randomization to balance covariates (e.g., gestational age, comorbidities) and use active controls (e.g., oxytocin) or placebos. Primary outcomes must be predefined, such as blood loss volume at 2 and 4 hours postpartum, hemoglobin levels, and adverse event rates. Statistical power calculations should account for expected effect sizes (e.g., 30% reduction in blood loss) and attrition rates. Blinding of outcome assessors minimizes detection bias, while intention-to-treat analysis preserves randomization benefits .

Q. What statistical methods are recommended for analyzing misoprostol’s treatment effects in obstetric trials?

  • Methodological Answer : Use parametric tests (e.g., t-tests, ANOVA) for normally distributed continuous outcomes (e.g., blood loss) and non-parametric alternatives (e.g., Mann-Whitney U) for skewed data. Multivariable regression models adjust for confounders like baseline blood pressure or prior cesarean history. Software tools like R or SAS enable advanced analyses, including meta-regression for dose-response relationships. Reporting exact p-values and confidence intervals enhances transparency .

Q. How can systematic reviews on misoprostol’s efficacy address publication bias and heterogeneity?

  • Methodological Answer : Conduct comprehensive searches across multiple databases (e.g., MEDLINE, Cochrane Library) and registries (e.g., ClinicalTrials.gov ) to minimize selection bias. Use the Cochrane Risk of Bias Tool 2.0 to assess study quality. Funnel plots and Egger’s regression test asymmetry to detect publication bias. Heterogeneity is quantified via statistics; if >50%, subgroup analyses (e.g., by dosage, administration route) or random-effects models are warranted .

Q. How should observational studies assess long-term safety of this compound?

  • Methodological Answer : Link electronic health records to track outcomes (e.g., subsequent pregnancy complications). Use propensity score matching to balance exposure groups. Adjust for time-varying confounders (e.g., concurrent medications) via marginal structural models .

属性

分子式

C22H38O5

分子量

382.5 g/mol

IUPAC 名称

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m1/s1

InChI 键

OJLOPKGSLYJEMD-ULZKJYGBSA-N

手性 SMILES

CCCC[C@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O

规范 SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11R,16R)-misoprostol
Reactant of Route 2
(11R,16R)-misoprostol
Reactant of Route 3
(11R,16R)-misoprostol
Reactant of Route 4
(11R,16R)-misoprostol
Reactant of Route 5
(11R,16R)-misoprostol
Reactant of Route 6
Reactant of Route 6
(11R,16R)-misoprostol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。